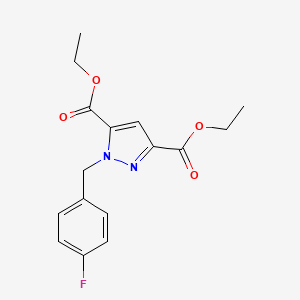
Diethyl 1-(4-fluorobenzyl)-1H-pyrazole-3,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1-(4-fluorobenzyl)-1H-pyrazole-3,5-dicarboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 4-fluorobenzyl group attached to the pyrazole ring, along with two diethyl ester groups at positions 3 and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-(4-fluorobenzyl)-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of 4-fluorobenzyl bromide with diethyl 1H-pyrazole-3,5-dicarboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromide group is replaced by the pyrazole moiety, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 1-(4-fluorobenzyl)-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzene ring, resulting in a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s pyrazole core makes it a candidate for drug development, particularly for its potential anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Researchers have investigated its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of Diethyl 1-(4-fluorobenzyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein. The fluorobenzyl group may enhance binding affinity and selectivity, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 1-(4-chlorobenzyl)-1H-pyrazole-3,5-dicarboxylate
- Diethyl 1-(4-methylbenzyl)-1H-pyrazole-3,5-dicarboxylate
- Diethyl 1-(4-bromobenzyl)-1H-pyrazole-3,5-dicarboxylate
Uniqueness
Diethyl 1-(4-fluorobenzyl)-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of the fluorine atom in the benzyl group. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding interactions with biological targets. This makes the compound a valuable candidate for further research and development in various fields.
Eigenschaften
Molekularformel |
C16H17FN2O4 |
|---|---|
Molekulargewicht |
320.31 g/mol |
IUPAC-Name |
diethyl 1-[(4-fluorophenyl)methyl]pyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C16H17FN2O4/c1-3-22-15(20)13-9-14(16(21)23-4-2)19(18-13)10-11-5-7-12(17)8-6-11/h5-9H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
LRWMJZNTFOMHSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=NN1CC2=CC=C(C=C2)F)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B11776093.png)
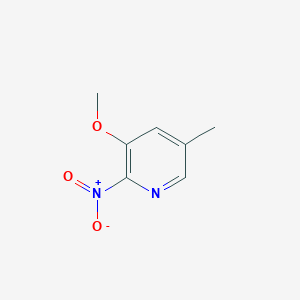
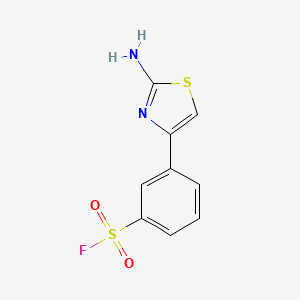
![2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B11776113.png)
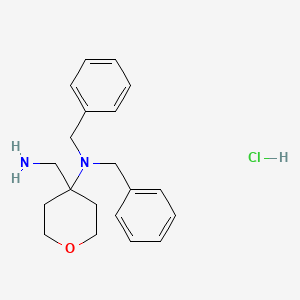
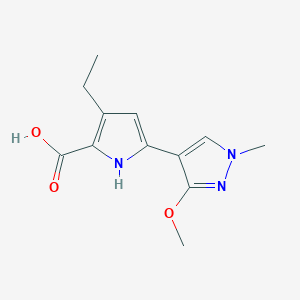

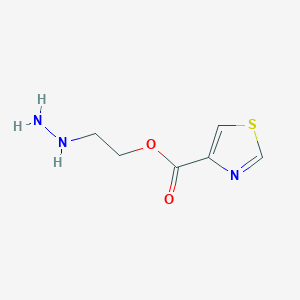

![2-(4-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11776139.png)
![4-(1H-Benzo[d]imidazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11776140.png)
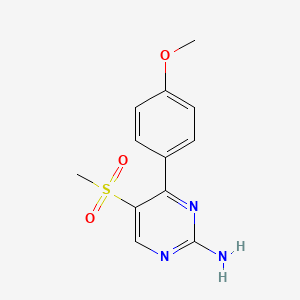
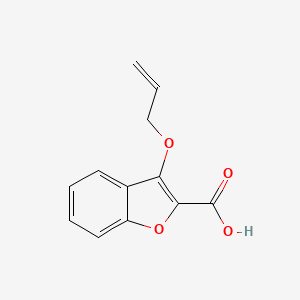
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)furan-2-carbaldehyde](/img/structure/B11776156.png)
